molecular formula C18H17NO5 B7572307 Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate

Cat. No. B7572307
M. Wt: 327.3 g/mol
InChI Key: IWXKFKIAGGSHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate, also known as MDB or MDBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate can reduce inflammation and pain. The endocannabinoid system is a signaling pathway that is involved in various physiological processes, including pain sensation. Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate is believed to modulate this system, leading to its analgesic effects.
Biochemical and Physiological Effects:
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to decrease the expression of COX-2 and increase the expression of the endocannabinoid receptor CB1. In animal models, Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has been shown to reduce pain and inflammation, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a pharmacological tool for studying pain and inflammation. However, there are also some limitations to using Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate in lab experiments. For example, its mechanism of action is not fully understood, and its potential off-target effects are not well-characterized.

Future Directions

There are several future directions for research on Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate. One potential direction is to further investigate its mechanism of action, particularly with regard to its effects on the endocannabinoid system. Another potential direction is to explore its potential as a treatment for various diseases, such as arthritis and Alzheimer's disease. Finally, there is a need for further studies to evaluate the safety and efficacy of Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate in humans.

Synthesis Methods

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5,6-dihydro-1,4-benzodioxine. The final step involves the esterification of the resulting amide with methyl alcohol and HCl.

Scientific Research Applications

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has also been studied for its potential as a painkiller, with promising results in animal models.

properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-22-18(21)16(12-7-3-2-4-8-12)19-17(20)15-11-23-13-9-5-6-10-14(13)24-15/h2-10,15-16H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXKFKIAGGSHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate

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